![molecular formula C13H17ClN2O3S B1388878 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide CAS No. 942474-89-7](/img/structure/B1388878.png)
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide
Overview
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide, also known as CMPP, is a chemical compound that is widely used in scientific research. It is a white powder with a molecular weight of 269.7 g/mol and a melting point of 106-108°C. CMPP is a member of the piperidine family, and is a derivative of piperidine carboxamide. CMPP has a variety of applications in scientific research, including synthesis and mechanism of action studies, as well as biochemical and physiological effects studies.
Scientific Research Applications
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain compounds, as well as to study the biochemical and physiological effects of certain compounds. This compound has also been used to study the structure-activity relationships of certain compounds. Additionally, this compound has been used in synthesis studies and in the development of new drugs.
Mechanism of Action
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation and pain. This compound has also been shown to reduce the production of certain cytokines, which are proteins involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is a relatively stable compound, which makes it suitable for long-term storage. However, this compound is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
The use of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide in scientific research could be expanded in a number of ways. For example, this compound could be used to study the effects of certain compounds on inflammation and pain in humans. Additionally, this compound could be used to study the effects of certain compounds on the immune system. This compound could also be used to study the effects of certain compounds on the nervous system. Furthermore, this compound could be used to study the effects of certain compounds on the cardiovascular system. Finally, this compound could be used to study the effects of certain compounds on cancer.
properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)10-4-5-12(11(14)7-10)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKJHXZDFOVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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